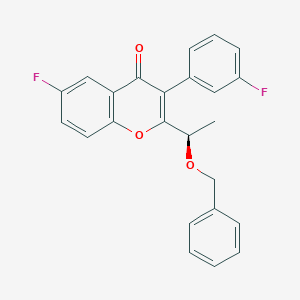

(R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

説明

特性

IUPAC Name |

6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-phenylmethoxyethyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F2O3/c1-15(28-14-16-6-3-2-4-7-16)24-22(17-8-5-9-18(25)12-17)23(27)20-13-19(26)10-11-21(20)29-24/h2-13,15H,14H2,1H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAHVVLXMMZSSR-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, with an appropriate aldehyde under acidic or basic conditions.

Introduction of the fluorine atoms: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Benzyloxy group addition: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of ®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors for better control of reaction conditions and increased efficiency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the chromen-4-one core can lead to the formation of dihydrochromen derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of dihydrochromen derivatives.

Substitution: Formation of various substituted chromen derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity :

Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in specific cancer cell lines. For instance, studies have shown that derivatives of chromen-4-one compounds can effectively target cancer pathways, leading to reduced tumor growth in vitro and in vivo models.

Mechanism of Action :

The mechanism by which (R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one exerts its anticancer effects may involve the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it may inhibit key enzymes involved in cancer metabolism or act as a ligand for nuclear receptors that regulate gene expression related to cell cycle control.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects.

Case Study :

In one study, this compound demonstrated significant neuroprotection against oxidative stress-induced neuronal damage in cultured neurons. This effect was attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate that it possesses inhibitory effects against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Data Table: Antimicrobial Activity

| Pathogen Type | Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 32 µg/mL |

| Bacteria | Escherichia coli | 64 µg/mL |

| Fungi | Candida albicans | 16 µg/mL |

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from readily available precursors through multi-step organic synthesis techniques. Researchers are also exploring various derivatives of this compound to enhance its biological activity and selectivity.

Synthesis Overview :

- Starting Materials : Phenolic compounds and fluorinated reagents.

- Reactions : Include nucleophilic substitutions and cyclization reactions.

- Characterization : The final product is characterized using NMR, mass spectrometry, and HPLC to ensure purity and structural integrity.

作用機序

The mechanism of action of ®-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-4-one core can bind to the active site of enzymes, inhibiting their activity. The presence of fluorine atoms enhances the compound’s binding affinity and stability, leading to more potent biological effects. The benzyloxy group may also play a role in the compound’s interaction with its targets, contributing to its overall activity.

類似化合物との比較

The compound is structurally and functionally compared to related chromen-4-one derivatives, focusing on substituents, stereochemistry, and biological relevance.

Structural Analogues

Table 1: Structural and Functional Comparison

Key Differences and Implications

Umbralisib’s pyrazolo-pyrimidine moiety confers selectivity for PI3Kδ inhibition, a mechanism absent in the target compound .

Stereochemistry :

- The (R)-configuration in the target compound contrasts with Umbralisib’s (S)-enantiomer, underscoring the role of chirality in biological activity .

Synthetic Complexity :

- The target compound’s synthesis is less complex than Umbralisib, which requires multi-step functionalization of the pyrazolo-pyrimidine core .

Biological Activity :

- While Umbralisib is clinically validated for lymphoma, the target compound’s utility remains confined to preclinical intermediates. Derivatives with purine substituents (e.g., Example 106) show kinase inhibition but lack detailed efficacy data .

Safety Profiles :

- The target compound’s hazard warnings (e.g., H302 for oral toxicity) suggest stricter handling requirements compared to structurally simpler analogues like CAS 1479107-10-2 .

Research Findings

- Structure-Activity Relationship (SAR) : Fluorine atoms at positions 3 and 6 enhance metabolic stability and target binding in chromen-4-one derivatives .

- Yield and Scalability : The target compound is synthesized in high purity (≥95%), whereas purine-substituted analogues (e.g., Example 110) exhibit lower yields (~20%), limiting industrial scalability .

- Thermal Stability : Predicted high boiling point (~506°C) suggests suitability for high-temperature reactions, unlike heat-labile purine derivatives .

生物活性

The compound (R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one belongs to the class of 4H-chromen-4-one derivatives, which have garnered significant attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Overview of 4H-Chromen-4-One Derivatives

4H-chromen-4-one derivatives are recognized for their broad spectrum of biological activities, including:

- Anticancer : Many compounds in this class exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial : They show efficacy against a range of bacterial and fungal pathogens.

- Antioxidant : Some derivatives possess strong antioxidant properties, contributing to their therapeutic potential.

Anticancer Activity

Research indicates that 4H-chromen-4-one derivatives, including the compound , exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, leading to reduced proliferation.

- Caspase Activation : Induction of caspase-dependent apoptotic pathways has been observed, suggesting a mechanism involving DNA fragmentation and cellular disintegration .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Afifi et al. (2017) | MCF-7 | 15.2 | Caspase activation |

| Luque-Agudo et al. (2019) | HeLa | 12.5 | G2/M arrest |

| Elshaflu et al. (2018) | A549 | 10.0 | Apoptosis induction |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity:

- Bacterial Inhibition : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Inhibition : Demonstrated activity against Candida albicans.

Table 2: Antimicrobial Activity Results

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Structure-Activity Relationship (SAR)

The SAR analysis of 4H-chromen-4-one derivatives reveals that modifications to the benzyl and fluorophenyl groups significantly influence biological activity. For instance:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve cellular uptake.

- Benzyloxy Group : This group appears critical for maintaining activity; its removal often results in diminished potency.

Case Studies

-

Cytotoxicity Against Human Cancer Cells :

A study by Anthony et al. (2007) demonstrated that a related chromenone derivative exhibited potent cytotoxicity in K-562 human myeloid leukemia cells, leading to significant cell shrinkage and chromatin condensation. -

Molecular Docking Studies :

Docking studies have suggested that the compound binds effectively to key targets involved in cancer progression, such as tubulin and topoisomerase II, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-2-(1-(benzyloxy)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one?

- Answer : A multi-step synthesis is typically employed, involving nucleophilic substitution and cyclization reactions. For example, propargyl bromide and substituted chromenone intermediates can be reacted under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy-ethyl side chain . Chiral resolution or asymmetric catalysis may be required to isolate the (R)-enantiomer. Purification via flash chromatography (hexane/ethyl acetate gradients) is commonly used to isolate the final product.

Q. How can the stereochemical configuration (R) at the chiral center be experimentally confirmed?

- Answer : X-ray crystallography is the gold standard for absolute configuration determination. Refinement using SHELXL (e.g., with high-resolution data) allows precise modeling of the chiral center . Alternatively, chiral HPLC with a cellulose-based column can validate enantiopurity by comparing retention times to a racemic mixture.

Q. What spectroscopic techniques are critical for structural characterization?

- Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at ~7.4–7.6 ppm; chromenone carbonyl at ~175 ppm).

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- FT-IR : Bands at ~1650–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) confirm key functional groups.

Advanced Research Questions

Q. How can SHELX software be optimized for refining the crystal structure of this compound?

- Answer : SHELXL refinement should include:

- Hydrogen placement : Use riding models with Uiso(H) = 1.2Ueq(C) for non-polar H atoms .

- Disorder handling : Apply PART instructions for disordered benzyloxy groups.

- Validation : Check R-factors (<5%) and residual electron density maps for unmodeled features. Refer to SHELXTL workflows for anisotropic displacement parameter adjustments .

Q. What computational strategies are suitable for predicting the biological activity of this compound?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PI3Kδ or CK1ε kinases, leveraging structural homology with Umbralisib (TGR-1202) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD simulations : GROMACS or AMBER can simulate ligand-protein stability over 100 ns trajectories.

Q. How should researchers address contradictions in crystallographic data, such as anomalous bond lengths?

- Answer :

- Example : A lengthened C=O bond (1.228 Å vs. typical 1.21 Å) may arise from intermolecular van der Waals interactions. Validate using Hirshfeld surface analysis to identify close contacts (e.g., π-π stacking between fluorophenyl rings) .

- Refinement : Adjust weighting schemes in SHELXL to balance bond-length restraints against experimental data .

Data Interpretation & Experimental Design

Q. What in vitro assays are recommended for evaluating kinase inhibition potential?

- Answer :

- Enzyme assays : Use ADP-Glo™ Kinase Assay for PI3Kδ inhibition (IC₅₀ determination). Include positive controls (e.g., Umbralisib) .

- Cell-based assays : Measure proliferation inhibition in B-cell lymphoma lines (e.g., SU-DHL-4) via MTT assays.

- Selectivity profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to assess off-target effects.

Q. How can solvent effects influence the compound’s reactivity during synthesis?

- Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of intermediates, accelerating substitution reactions. However, they may also stabilize charged transition states, leading to side reactions. Solvent-free conditions or low-polarity solvents (e.g., THF) can mitigate this .

Conflict Resolution in Published Data

Q. How to reconcile discrepancies in reported biological activities of structurally similar flavones?

- Answer :

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., benzyloxy vs. isopropoxy groups) on target binding using free-energy perturbation (FEP) calculations .

- Experimental conditions : Control variables like cell line passage number, serum concentration, and assay duration to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。